molecular formula C9H19NO4Si B8119488 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid

3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid

Cat. No.: B8119488
M. Wt: 233.34 g/mol
InChI Key: AWPCWOALJPNHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid is an organic compound characterized by the presence of a trimethylsilyl group, an ethoxycarbonyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of propanoic acid is protected using a trimethylsilyl group. This is achieved by reacting the amino acid with trimethylsilyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using ethyl chloroformate to introduce the ethoxycarbonyl group.

    Deprotection: The final step involves the removal of the protecting groups under mild acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it into a primary alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Primary alcohols.

    Substitution: Various substituted amino acids depending on the reagents used.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The trimethylsilyl group serves as a protecting group for amino functionalities in multi-step organic syntheses.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for enhanced stability and functionality.

Industry:

    Materials Science: Utilized in the development of novel materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Trimethylsilyl Group: Provides steric protection and can be selectively removed under specific conditions.

    Ethoxycarbonyl Group: Acts as a protecting group for the carboxylic acid, which can be deprotected to reveal the active site.

    Amino Acid Moiety: Participates in various biochemical reactions, serving as a precursor or intermediate in metabolic pathways.

Comparison with Similar Compounds

  • 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
  • 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid

Uniqueness:

  • Structural Features: The specific combination of trimethylsilyl and ethoxycarbonyl groups in 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid provides unique reactivity and stability.
  • Applications: Its versatility in synthetic chemistry and potential in drug development distinguish it from other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structural features and reactivity make it a valuable compound for further research and application.

Properties

IUPAC Name

3-(2-trimethylsilylethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4Si/c1-15(2,3)7-6-14-9(13)10-5-4-8(11)12/h4-7H2,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCWOALJPNHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.